Tert-butyl oxolane-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl oxolane-3-carboxylate typically involves the esterification of oxolane-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or solid acid catalysts can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Oxolane-3-carboxylic acid.
Reduction: Tert-butyl oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl oxolane-3-carboxylate in chemical reactions involves the reactivity of the ester group and the oxolane ring. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The oxolane ring can participate in ring-opening reactions, which are useful in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Tert-butyl acetate: Another tert-butyl ester, but with an acetate group instead of an oxolane ring.
Tert-butyl oxolane-2-carboxylate: Similar structure but with the carboxylate group at a different position on the oxolane ring.
Tert-butyl tetrahydrofuran-2-carboxylate: A related compound with a tetrahydrofuran ring and a carboxylate group.
Uniqueness: Tert-butyl oxolane-3-carboxylate is unique due to the presence of both the tert-butyl ester group and the oxolane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its reactivity and stability make it suitable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl oxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-4-5-11-6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSNRFYRFHXUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186318-91-2 | |
Record name | tert-butyl oxolane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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